2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid
Overview
Description
2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activities against cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that some of the 1,2,4-triazole benzoic acid hybrids exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its potential anticancer activity , it may influence pathways related to cell proliferation and apoptosis.
Result of Action
Some 1,2,4-triazole benzoic acid hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid typically involves the reaction of 1,2,4-triazole with benzoic acid derivatives under specific conditions. One common method includes the use of carbamoylation reactions where the triazole ring is introduced to the benzoic acid framework through a series of steps involving reagents such as carbamoyl chlorides and base catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .
Scientific Research Applications
2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(4H-1,2,4-Triazol-4-ylcarbamoyl)benzoic acid
Comparison: Compared to similar compounds, 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid exhibits unique properties due to the specific positioning of the triazole ring and the carbamoyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(13-14-5-11-12-6-14)7-3-1-2-4-8(7)10(16)17/h1-6H,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNYVAHSXIBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327793 | |
Record name | NSC687222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
212517-01-6 | |
Record name | NSC687222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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